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Introduction
Etheno-adenosine triphosphate (ε-ATP), a fluorescent analog of ATP, has proven to be an

invaluable tool for elucidating the kinetic and structural dynamics of the myosin motor domain.

The intrinsic fluorescence of the etheno group is significantly enhanced upon binding to the

myosin active site, providing a sensitive probe to monitor nucleotide binding, hydrolysis, and

product release. This change in fluorescence allows for real-time tracking of the key steps in

the actomyosin ATPase cycle, offering insights into the molecular basis of muscle contraction

and the mechanism of action of potential therapeutic modulators. These application notes

provide a comprehensive overview of the use of ε-ATP and its derivatives in myosin research,

including detailed experimental protocols and a summary of key quantitative data.

Principle of the Assay
The fundamental principle behind the use of ε-ATP in myosin studies lies in the significant

increase in its fluorescence quantum yield upon binding to the hydrophobic environment of the

myosin active site. This fluorescence enhancement provides a direct, real-time signal that can

be used to measure the kinetics of nucleotide association and dissociation. Furthermore,

distinct fluorescence levels are often observed for the different nucleotide-bound states of

myosin (e.g., M·ε-ATP, M·ε-ADP·Pi, and M·ε-ADP), allowing for the dissection of individual

steps in the ATPase cycle.
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Quantitative Data Summary
The following tables summarize key quantitative data obtained from studies utilizing etheno-

ATP and its derivatives to probe the myosin active site. These values can serve as a reference

for experimental design and data interpretation.

Table 1: Fluorescence Enhancement of Etheno-ATP Analogs upon Binding to Myosin

Fluorescent Analog Myosin Type
Fold Fluorescence
Enhancement

Reference(s)

1,N⁶-etheno-2-aza-

ATP (ε-aza-ATP)

Bovine Cardiac

Actomyosin-

S1/Myofibrils

~8-fold [1][2]

1,N⁶-etheno-2-aza-

ATP (ε-aza-ATP)

Myosin in relaxed

muscle
12.5-fold [3]

1,N⁶-ethenoadenosine

diphosphate (ε-ADP)

Myosin Subfragment 1

(SF1)

20% increase in

emission intensity
[4]

3'-(7-

diethylaminocoumarin

-3-carbonylamino)-3'-

deoxyadenosine-5'-

triphosphate (deac-

aminoATP)

Myosin V-S1 ~20-fold [5][6][7]

Table 2: Kinetic Parameters of Etheno-ATP Analog Interactions with Myosin

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/4066666/
https://www.researchgate.net/publication/19094817_Kinetic_mechanism_of_1-N6-etheno-2-aza-ATP_and_1-N6-etheno-2-aza-ADP_binding_to_bovine_ventricular_actomyosin-S1_and_myofibrils
https://pubmed.ncbi.nlm.nih.gov/6384526/
https://pubmed.ncbi.nlm.nih.gov/6237680/
http://mk-lab.org/wp-content/uploads/2019/05/Forgacs_biochem_2006.pdf
https://pubmed.ncbi.nlm.nih.gov/17059220/
https://pubs.acs.org/doi/abs/10.1021/bi060712n
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1212832?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter
Fluorescent
Analog

Myosin
Type/Condition
s

Value Reference(s)

Binding Kinetics

Second-order

rate constant

(k'₋₁)

1,N⁶-etheno-2-

aza-ATP

Bovine Cardiac

Actomyosin-

S1/Myofibrils

(0°C)

1.7 x 10⁵ M⁻¹s⁻¹

(rapid phase)
[1][2]

Maximum rate of

slower binding

phase

1,N⁶-etheno-2-

aza-ATP

Bovine Cardiac

Actomyosin-

S1/Myofibrils

(0°C)

4-5 s⁻¹ [1][2]

Dissociation

Kinetics

Dissociation rate

constant (k₋₁)

1,N⁶-etheno-2-

aza-ADP

Bovine Cardiac

Actomyosin-S1

(0°C)

20 s⁻¹ [1]

Dissociation rate

constant (k₋₁)

1,N⁶-etheno-2-

aza-ADP

Bovine Cardiac

Myofibrils (0°C)
18 s⁻¹ [1]

Rate of

fluorescence

decrease (single

turnover)

1,N⁶-etheno-2-

aza-ATP

Bovine Cardiac

Actomyosin-

S1/Myofibrils

(0°C)

0.04 s⁻¹ [1][2]

Rate of

fluorescence

decrease (single

turnover)

1,N⁶-etheno-2-

aza-ATP

Bovine Cardiac

Myosin-

S1/Actomyosin-

S1 (15°C)

0.045 s⁻¹ [8]

Effect of Actin on

Dissociation

ε-aza-ADP

dissociation from

Myosin-S1

1,N⁶-etheno-2-

aza-ADP

Bovine Cardiac

(15°C)
1.9 s⁻¹ [8]
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ε-aza-ADP

dissociation from

Actomyosin-S1

1,N⁶-etheno-2-

aza-ADP

Bovine Cardiac

(15°C)
110 s⁻¹ [8]

Experimental Protocols
Protocol 1: Measurement of ε-ATP Binding to Myosin
using Stopped-Flow Fluorometry
This protocol describes the measurement of the kinetics of ε-ATP binding to myosin

subfragment 1 (S1) by monitoring the increase in ε-ATP fluorescence.

Materials:

Purified Myosin S1

1,N⁶-ethenoadenosine triphosphate (ε-ATP)

Stopped-flow fluorometer with an excitation wavelength set to the excitation maximum of ε-

ATP (typically around 330-340 nm) and an emission cutoff filter (e.g., >400 nm).

Assay Buffer: 100 mM KCl, 10 mM MOPS, 5 mM MgCl₂, 0.1 mM Dithiothreitol (DTT), pH 7.0.

Procedure:

Prepare Reagents:

Prepare a stock solution of Myosin S1 in the assay buffer. The final concentration in the

stopped-flow cell should be substoichiometric to the ε-ATP concentration to ensure

pseudo-first-order conditions.

Prepare a series of ε-ATP solutions in the assay buffer at various concentrations.

Instrument Setup:

Set the excitation wavelength of the stopped-flow fluorometer.

Use a long-pass filter to collect the total emission fluorescence of ε-ATP.
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Equilibrate the instrument and syringes to the desired experimental temperature (e.g.,

15°C or 20°C).

Data Acquisition:

Load one syringe with the Myosin S1 solution and the other with one of the ε-ATP

solutions.

Rapidly mix the two solutions and record the fluorescence signal over time. The time

course will show a rapid increase in fluorescence as ε-ATP binds to the myosin active site.

Repeat the measurement for each concentration of ε-ATP.

Data Analysis:

Fit the observed fluorescence transients to a single or double exponential function to

obtain the observed rate constant (k_obs) for each ε-ATP concentration. The binding of

etheno-aza-ATP has been observed to be biphasic at higher concentrations[1][2].

Plot the k_obs values against the corresponding ε-ATP concentrations.

For a simple two-step binding mechanism (a rapid equilibrium followed by a slower

isomerization), the data can be fitted to a hyperbola to determine the elementary rate

constants. For a single-step binding, the plot will be linear, and the slope will represent the

apparent second-order rate constant of binding.

Protocol 2: Single Turnover ATPase Assay using ε-ATP
This protocol measures the rate of ε-ATP hydrolysis and subsequent product release by

monitoring the changes in fluorescence in a single turnover experiment, where myosin is in

excess of ε-ATP.

Materials:

Purified Myosin S1

ε-ATP
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Stopped-flow fluorometer

Assay Buffer (as in Protocol 1)

Procedure:

Prepare Reagents:

Prepare a Myosin S1 solution in the assay buffer at a concentration significantly higher

than the ε-ATP concentration.

Prepare a solution of ε-ATP in the assay buffer at a substoichiometric concentration

relative to the myosin.

Instrument Setup:

Set up the stopped-flow fluorometer as described in Protocol 1.

Data Acquisition:

Load the Myosin S1 solution into one syringe and the ε-ATP solution into the other.

Initiate the reaction by rapid mixing and record the fluorescence intensity over time.

The fluorescence will rapidly increase upon binding, followed by a slower decrease as the

hydrolysis products (ε-ADP and Pi) are formed and ε-ADP is subsequently released. The

fluorescence of the M·ε-ADP complex is typically lower than the M·ε-ATP intermediate but

higher than free ε-ATP[8].

Data Analysis:

The initial rapid rise corresponds to the binding of ε-ATP.

The subsequent slower decay phase can be fitted to a single exponential function. The

rate constant of this decay represents the rate-limiting step of the single turnover, which

could be hydrolysis or product release depending on the specific myosin isoform and

conditions. For bovine cardiac myosin, this decay has a rate constant of approximately

0.045 s⁻¹ at 15°C[8].
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Visualizations
Myosin ATPase Cycle with ε-ATP
// Nodes M [label="Myosin (M)", fillcolor="#F1F3F4", fontcolor="#202124"]; M_eATP

[label="M·ε-ATP\n(High Fluorescence)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

M_eADP_Pi [label="M·ε-ADP·Pi\n(Intermediate Fluorescence)", fillcolor="#FBBC05",

fontcolor="#202124"]; M_eADP [label="M·ε-ADP\n(Lower Fluorescence)", fillcolor="#EA4335",

fontcolor="#FFFFFF"];

// Edges M -> M_eATP [label="+ ε-ATP", color="#34A853"]; M_eATP -> M [label="- ε-ATP",

color="#EA4335"]; M_eATP -> M_eADP_Pi [label="Hydrolysis", color="#202124"]; M_eADP_Pi

-> M_eADP [label="- Pi", color="#202124"]; M_eADP -> M [label="- ε-ADP", color="#EA4335"];

} dot Caption: Simplified schematic of the myosin ATPase cycle probed by ε-ATP.

Experimental Workflow for Stopped-Flow Kinetics
// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

prep_reagents [label="Prepare Myosin S1 and ε-ATP Solutions", fillcolor="#4285F4",

fontcolor="#FFFFFF"]; load_syringes [label="Load Reagents into Stopped-Flow Syringes",

fillcolor="#4285F4", fontcolor="#FFFFFF"]; mix [label="Rapid Mixing", shape=invhouse,

fillcolor="#FBBC05", fontcolor="#202124"]; record [label="Record Fluorescence Change Over

Time", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="Fit Data to Exponential

Function(s)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; plot [label="Plot k_obs vs. [ε-ATP]",

fillcolor="#EA4335", fontcolor="#FFFFFF"]; determine_constants [label="Determine Kinetic

Rate Constants", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse,

fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> prep_reagents; prep_reagents -> load_syringes; load_syringes -> mix; mix ->

record; record -> analyze; analyze -> plot; plot -> determine_constants; determine_constants -

> end; } dot Caption: Workflow for determining myosin-ε-ATP binding kinetics.

Conclusion
Etheno-ATP and its derivatives are powerful fluorescent probes for investigating the intricate

details of the myosin ATPase cycle. The significant fluorescence changes upon binding and

during the subsequent steps of hydrolysis and product release provide a robust signal for
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kinetic measurements. The protocols and data presented here offer a solid foundation for

researchers to design and execute experiments aimed at understanding the fundamental

mechanisms of myosin function and for the screening and characterization of novel myosin-

targeting therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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